6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by a pyrazole ring fused to a pyrimidine ring, with an isopentylthio group attached to the sixth position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been shown to have significant antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
Related compounds have been found to inhibit cdk2, a cyclin-dependent kinase . This suggests that 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may interact with similar targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been found to inhibit cdk2, a cyclin-dependent kinase . This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest or apoptosis.
Pharmacokinetics
Related compounds have been found to have suitable pharmacokinetic properties . This suggests that this compound may have similar properties, impacting its bioavailability.
Result of Action
Related compounds have been found to have significant antimycobacterial activity . This suggests that this compound may have similar effects, potentially inhibiting the growth of certain bacteria.
Biochemical Analysis
Biochemical Properties
6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes it interacts with is cyclin-dependent kinase (CDK), where it acts as an inhibitor. This interaction is crucial as CDKs are involved in regulating the cell cycle. By inhibiting CDKs, this compound can modulate cell proliferation and growth. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, further highlighting its importance in biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, thereby reducing cell viability. This is achieved through the activation of caspases, which are enzymes that play a pivotal role in the execution of apoptosis. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell division and differentiation. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced tumor growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDKs, preventing their interaction with cyclins, which are necessary for their activation. This inhibition leads to cell cycle arrest at the G1 phase, thereby halting cell division. Additionally, the compound can induce changes in gene expression by modulating transcription factors. For instance, it has been shown to downregulate the expression of genes involved in cell survival and proliferation, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. In in vitro studies, its effects on cellular function are evident within 24 hours of treatment, with significant apoptosis observed in cancer cell lines. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and tumor growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization for therapeutic applications. Threshold effects have been noted, with significant anticancer activity observed at doses above a certain threshold .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion. The compound also affects metabolic flux, leading to alterations in the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells. Additionally, binding proteins in the blood, such as albumin, play a role in its distribution to different tissues. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Additionally, the compound has been observed to localize in the nucleus, where it can influence gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of 4-aminopyrazole-3-carboxylic acid esters with isopentylthiol in the presence of a base. The reaction proceeds through the formation of an intermediate ureidopyrazole, which undergoes cyclization to form the desired pyrazolopyrimidine structure . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydrogen atoms on the pyrazole or pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 6-alkyl-2-aryl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-diones
- 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- pyrimido[4,5-d]pyrimidines
Uniqueness
6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the isopentylthio group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(3-methylbutylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-6(2)3-4-16-10-12-8-7(5-11-14-8)9(15)13-10/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHYXXYZBDEFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C=NN2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.